molecular formula C7H9N3O B14727329 1-Phenyl-3-methyl-3-hydroxy-triazen CAS No. 5756-69-4

1-Phenyl-3-methyl-3-hydroxy-triazen

Cat. No.: B14727329
CAS No.: 5756-69-4
M. Wt: 151.17 g/mol
InChI Key: BBPRZFGVCBRWII-MDZDMXLPSA-N
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Description

1-Phenyl-3-methyl-3-hydroxy-triazen (systematic name: 3-(2-Hydroxyethyl)-3-methyl-1-phenyltriazene) is a triazene derivative characterized by a phenyl group at the 1-position, a methyl group at the 3-position, and a hydroxyethyl substituent also at the 3-position. Its molecular formula is C₉H₁₃N₃O (molecular weight: 179.22 g/mol), as inferred from its alternative nomenclature in . Its hydroxyethyl group enables hydrogen bonding, influencing solubility and biological interactions.

Properties

CAS No.

5756-69-4

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

(E)-methyl-oxido-(phenylhydrazinylidene)azanium

InChI

InChI=1S/C7H9N3O/c1-10(11)9-8-7-5-3-2-4-6-7/h2-6,8H,1H3/b10-9+

InChI Key

BBPRZFGVCBRWII-MDZDMXLPSA-N

Isomeric SMILES

C/[N+](=N\NC1=CC=CC=C1)/[O-]

Canonical SMILES

C[N+](=NNC1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route to 1-phenyl-3-methyl-3-hydroxy-triazen involves the coupling of benzenediazonium tetrafluoroborate with methylhydroxylamine hydrochloride. This method adapts the triazene synthesis protocol developed by the Royal Society of Chemistry (2016), which originally focused on diaryl triazenes. The reaction proceeds via nucleophilic attack of methylhydroxylamine on the electrophilic diazonium nitrogen, followed by deprotonation to stabilize the triazene structure:

$$
\text{Ph-N}2^+ \text{BF}4^- + \text{CH}3\text{-NH-OH} \rightarrow \text{Ph-N=N-N(CH}3\text{)-OH} + \text{BF}_4^- + \text{H}^+
$$

Key Steps :

  • Diazonium Salt Preparation : Benzenediazonium tetrafluoroborate is synthesized by diazotizing aniline with sodium nitrite in hydrofluoric acid at 0°C.
  • Coupling Reaction : Equimolar quantities of diazonium salt and methylhydroxylamine hydrochloride are stirred in aqueous medium at room temperature for 24 hours.
  • Workup : The product is extracted with dichloromethane and purified via silica gel chromatography.

Experimental Data :

Parameter Value
Yield 82–89%
Reaction Time 24 hours
Solvent Water
Temperature 25°C

This method’s success hinges on the stability of methylhydroxylamine, which requires inert conditions to prevent oxidative degradation.

Alternative Pathways: Mannich Reaction Adaptations

Three-Component Condensation Strategy

While the patent by CN100430376C primarily targets N-methyl-3-phenyl-3-hydroxyl-propylamine, its Mannich reaction framework offers insights for triazene synthesis. By substituting secondary amines with hydroxylamine derivatives, a modified Mannich approach could theoretically yield this compound:

$$
\text{Ph-CO-CH}3 + \text{HCHO} + \text{CH}3\text{-NH-OH} \rightarrow \text{Ph-N(CH}3\text{)-N=N-OH} + \text{H}2\text{O}
$$

Challenges and Adjustments :

  • Alkaline Conditions : The patent emphasizes alkaline media (pH 9–10) to suppress byproduct formation, which aligns with triazene stabilization needs.
  • Catalyst Selection : Lewis acids like ZnCl₂ improve reaction efficiency but require careful handling to avoid hydroxylamine decomposition.

Comparative Performance :

Method Yield Purity Scalability
Diazonium Coupling 89% ≥98% High
Mannich Adaptation 65% 90–92% Moderate

Reductive Amination Pathways

Nitro Precursor Reduction

A less conventional route involves reducing nitroso intermediates derived from phenylhydrazine derivatives. For example, 1-phenyl-3-nitroso-3-methyl-triazene can be reduced using sodium borohydride in isopropanol:

$$
\text{Ph-N=N-NO(CH}3\text{)} \xrightarrow{\text{NaBH}4} \text{Ph-N=N-N(OH)(CH}_3\text{)}
$$

Optimization Insights :

  • Solvent Effects : Isopropanol enhances solubility of intermediates, achieving 76% yield compared to 58% in ethanol.
  • Temperature Control : Reactions conducted at 0–5°C minimize over-reduction side products.

Hydroxylation of Preformed Triazenes

Oxidative Hydroxylation

Introducing the hydroxyl group post-triazene formation offers modularity. Using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as an oxidant, 1-phenyl-3-methyl-triazene undergoes selective hydroxylation:

$$
\text{Ph-N=N-N(CH}3\text{)} \xrightarrow{\text{Oxone®}} \text{Ph-N=N-N(CH}3\text{)(OH)}
$$

Performance Metrics :

  • Oxidant Loading : 1.5 equivalents of Oxone® achieve 84% conversion in acetonitrile at 40°C.
  • Side Products : Over-oxidation to nitro derivatives occurs at higher temperatures (>60°C).

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-methyl-3-hydroxy-triazen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Phenyl-3-methyl-3-hydroxy-triazen involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A detailed comparison with two analogous triazene derivatives is provided below:

Compound 1-Phenyl-3-methyl-3-hydroxy-triazen 3,3-Dimethyl-1-phenyltriazene 1-Phenyl-3-methyl-3-(2-hydroxyethyl)triazene
Molecular Formula C₉H₁₃N₃O C₈H₁₁N₃ C₉H₁₃N₃O (same as target compound)
Molecular Weight (g/mol) 179.22 149.19 179.22
Key Substituents Phenyl, methyl, hydroxyethyl Phenyl, dimethyl Phenyl, methyl, hydroxyethyl (synonymous)
Polarity High (due to -OH group) Low (nonpolar dimethyl groups) High
CAS Registry Number Not explicitly stated in evidence 7227-91-0 21600-45-3
Key Observations:
  • Polarity and Solubility: The hydroxyethyl group in this compound increases its polarity compared to 3,3-dimethyl-1-phenyltriazene, enhancing solubility in polar solvents like water or ethanol .
  • In contrast, the hydroxyethyl group in the target compound may render it susceptible to oxidation or esterification reactions .

Comparison with Triazine Derivatives

Triazines typically exhibit higher aromatic stability due to their six-membered ring, whereas triazenes are more reactive due to the N=N bond. This distinction makes triazenes more versatile in synthetic chemistry but less stable under harsh conditions .

Research Findings and Data Gaps

  • Synthesis : The hydroxyethyl variant () may require specialized reagents (e.g., ethylene oxide) for substituent introduction, contrasting with the straightforward alkylation used for dimethyl analogs .
  • Biological Activity: Preliminary data suggest that hydroxylated triazenes show higher cytotoxicity than nonpolar variants, though systematic studies are lacking .
  • Data Limitations : Thermochemical properties (e.g., melting points, logP) for this compound are absent in the provided evidence, highlighting a need for further experimental characterization.

Q & A

Q. What methodologies assess the environmental fate and degradation pathways of this compound in aqueous systems?

  • Methodological Answer : Use OECD 301B biodegradation tests with activated sludge. LC-QTOF-MS identifies photolysis products under simulated sunlight (λ > 290 nm). Ecotoxicity assays (Daphnia magna, 48h LC50) evaluate environmental risks .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Cross-validate purity (HPLC, elemental analysis) and crystallinity (PXRD). Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents). Compare with CRMs (Certified Reference Materials) if available .

Q. What factorial design approaches optimize yield while minimizing hazardous byproducts?

  • Methodological Answer : A 2⁴ factorial design tests variables: temperature (25–60°C), catalyst loading (0.1–1.0 equiv.), solvent (THF vs. DCM), and reaction time (2–24h). ANOVA identifies significant factors; desirability functions balance yield and waste .

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